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Compound of Interest

Compound Name: AM-Imidazole-PA-Boc

Cat. No.: B8103499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AM-Imidazole-PA-Boc, identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-

yl]propyl]carbamate, is a specialized chemical intermediate with significant potential in the field

of targeted protein degradation. Its structural components—an imidazole ring, a propylamino

(PA) linker, and a tert-butoxycarbonyl (Boc) protecting group—make it a valuable building

block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide

provides a comprehensive overview of its properties, synthesis, and potential applications, with

a focus on its role in the development of novel therapeutics.

Core Properties and Structure
AM-Imidazole-PA-Boc is characterized by the following key structural features: an imidazole

moiety, which can serve as a ligand for various protein targets; a flexible alkyl chain linker that

allows for the optimal positioning of bifunctional molecules; and a Boc-protecting group on the

terminal amine, which enables controlled, stepwise chemical synthesis.
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Property Value

IUPAC Name
tert-butyl N-[3-[4-(aminomethyl)imidazol-1-

yl]propyl]carbamate

CAS Number 2357108-99-5

Molecular Formula C12H22N4O2

Molecular Weight 254.33 g/mol

Appearance Off-white to gray oil

Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for AM-Imidazole-PA-Boc are not extensively

published in peer-reviewed literature, its structure suggests a multi-step synthesis involving the

alkylation of an imidazole derivative followed by functional group manipulation. A generalized

synthetic approach is outlined below.

General Synthesis Workflow
The synthesis would likely involve the preparation of a suitable N-Boc protected propylamine

intermediate which is then used to alkylate a protected 4-(aminomethyl)imidazole. The Boc

protecting group is crucial for directing the reaction to the desired nitrogen on the imidazole ring

and preventing side reactions.
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Generalized Synthesis Workflow
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A generalized workflow for the synthesis of AM-Imidazole-PA-Boc.

Application in PROTAC Development
AM-Imidazole-PA-Boc is identified as an alkyl chain-based PROTAC linker.[1][2] PROTACs

are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading

to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical

role in the efficacy of a PROTAC by dictating the distance and orientation between the target

protein and the E3 ligase.

This specific linker has been noted for its use in the synthesis of a PROTAC targeting IRAK4

(Interleukin-1 Receptor-Associated Kinase 4).[2] IRAK4 is a key kinase in the toll-like receptor
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(TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate

immune response and are implicated in various inflammatory diseases and cancers.

IRAK4 Signaling Pathway and PROTAC-mediated
Degradation
The IRAK4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-

associated molecular pattern (PAMP) or a cytokine, to its corresponding receptor. This leads to

the recruitment of MyD88 and subsequent activation of IRAK4. Activated IRAK4 then

phosphorylates downstream targets, ultimately leading to the activation of transcription factors

like NF-κB and the production of pro-inflammatory cytokines.

A PROTAC utilizing AM-Imidazole-PA-Boc as a linker would be designed to bind to both

IRAK4 and an E3 ligase (e.g., Cereblon or VHL). This ternary complex formation facilitates the

transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the 26S

proteasome.
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IRAK4 Signaling and PROTAC-mediated Degradation
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Diagram of IRAK4 signaling and its targeted degradation by a PROTAC.
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Biological Evaluation
As of the latest available information, specific quantitative biological data for AM-Imidazole-PA-
Boc itself or the IRAK4 degrader synthesized from it (HY-129966) is not publicly available in

peer-reviewed literature. The evaluation of such a PROTAC would typically involve a series of

in vitro and in vivo experiments.

Representative Experimental Protocols
Biochemical Assays:

Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface

Plasmon Resonance (SPR) would be used to measure the binding affinity of the PROTAC

to both IRAK4 and the E3 ligase.

Ternary Complex Formation: FRET-based assays or AlphaLISA could be employed to

quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex.

Cell-based Assays:

Western Blotting: To measure the dose- and time-dependent degradation of IRAK4 in

relevant cell lines (e.g., human peripheral blood mononuclear cells or specific cancer cell

lines).

Quantitative Mass Spectrometry: For a more comprehensive and unbiased assessment of

the proteome-wide selectivity of the PROTAC.

Functional Assays: Measuring the downstream effects of IRAK4 degradation, such as the

inhibition of cytokine production (e.g., IL-6, TNF-α) in response to a TLR agonist like

lipopolysaccharide (LPS).

In Vivo Studies:

Pharmacokinetics and Pharmacodynamics: Assessing the stability, distribution, and

degradation activity of the PROTAC in animal models.

Efficacy Studies: Evaluating the therapeutic effect of the PROTAC in disease models, such

as models of inflammatory diseases or certain cancers.
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Conclusion
AM-Imidazole-PA-Boc is a valuable chemical tool for researchers in drug discovery,

particularly in the burgeoning field of targeted protein degradation. Its utility as a PROTAC

linker, exemplified by its application in the development of an IRAK4 degrader, highlights its

potential for creating novel therapeutics for a range of diseases. While specific data on this

compound remains limited in the public domain, the general principles of PROTAC design and

evaluation provide a clear framework for its application in the laboratory. Further research and

publication are anticipated to more fully elucidate the properties and potential of this and

related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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